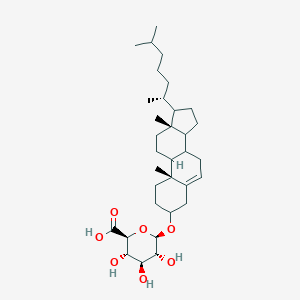

3-O-β-D-葡萄糖醛酸胆固醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-O-beta-D-Glucopyranuronosyl cholesterol: is an unusual acidic glycolipid that has been detected in human liver and small intestine. It is characterized by the presence of a beta-linked glucopyranuronosyl residue attached to cholesterol.

科学研究应用

Chemistry: 3-O-beta-D-Glucopyranuronosyl cholesterol is used in studies related to lipid metabolism and the role of glycolipids in cellular processes .

Biology: In biological research, this compound helps in understanding the composition and function of cell membranes, particularly in the liver and small intestine .

Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for specialized uses in biotechnology and pharmaceuticals .

作用机制

Target of Action

3-O-beta-D-Glucopyranuronosyl cholesterol is an unusual acidic glycolipid

Mode of Action

It’s known that this compound can be hydrolyzed by beta-glucuronidase, releasing free cholesterol . This suggests that it may interact with its targets through the release of cholesterol, which is a vital component of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.

Pharmacokinetics

The metabolism of this compound likely involves hydrolysis by beta-glucuronidase, releasing cholesterol .

生化分析

Biochemical Properties

The biochemical properties of 3-O-beta-D-Glucopyranuronosyl cholesterol are intriguing. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that free cholesterol is released from this glycolipid upon treatment with beta-glucuronidase . This suggests that 3-O-beta-D-Glucopyranuronosyl cholesterol may play a role in the regulation of cholesterol levels in the body.

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-O-beta-D-Glucopyranuronosyl cholesterol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the product’s stability, degradation, and long-term effects on cellular function are areas of active research .

Transport and Distribution

It is known that it interacts with certain transporters or binding proteins .

Subcellular Localization

It is known that it may be directed to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-beta-D-Glucopyranuronosyl cholesterol typically involves the glycosylation of cholesterol with a glucuronic acid derivative. The reaction is often catalyzed by enzymes such as beta-glucuronidase, which facilitates the attachment of the glucopyranuronosyl group to the cholesterol molecule .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve large-scale enzymatic reactions under controlled conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: 3-O-beta-D-Glucopyranuronosyl cholesterol can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by beta-glucuronidase to release free cholesterol and glucuronic acid.

Oxidation and Reduction:

Common Reagents and Conditions:

Hydrolysis: Beta-glucuronidase enzyme is commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products:

Hydrolysis: Free cholesterol and glucuronic acid.

Oxidation and Reduction: Specific products would depend on the exact conditions and reagents used.

相似化合物的比较

3-O-beta-D-Glucopyranuronosyl oleanolic acid: Another glycolipid with a similar glucopyranuronosyl group but attached to oleanolic acid instead of cholesterol.

Octyl-beta-D-glucopyranoside: A glycolipid used in the formation of hybrid liposomes for drug delivery.

Uniqueness: 3-O-beta-D-Glucopyranuronosyl cholesterol is unique due to its specific structure, combining a glucopyranuronosyl group with cholesterol. This combination imparts distinct biochemical properties, making it valuable for specialized research applications .

属性

CAS 编号 |

17435-78-8 |

|---|---|

分子式 |

C33H54O7 |

分子量 |

562.8 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21+,22+,23-,24+,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1 |

InChI 键 |

IJLBJBCDNYOWPJ-MVMUGOIMSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

同义词 |

3-O-beta-D-glucopyranuronosyl cholesterol cholesterol glucuronide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

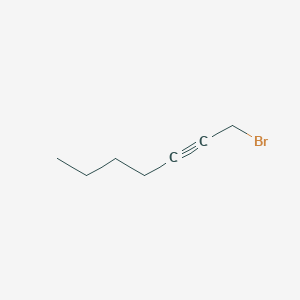

Feasible Synthetic Routes

Q1: What is unusual about the isolation of 3-O-beta-D-Glucopyranuronosyl cholesterol from the human liver?

A1: During a routine isolation of glycosphingolipids, this unusual acidic glycolipid was found in the lower phase of the Folch partition of a total lipid extract from a human liver. [] This is notable because its thin-layer chromatography mobility is similar to GbOse3Cer, a major glycosphingolipid in the human liver, despite their structural differences. []

Q2: How was the structure of 3-O-beta-D-Glucopyranuronosyl cholesterol determined?

A2: The study utilized a combination of analytical techniques:

- Enzymatic treatment: Treatment with beta-glucuronidase released free cholesterol, indicating the presence of a glucuronide linkage. []

- Mass spectrometry: Electron impact mass spectrometry of the permethylated derivative revealed characteristic fragment ions. A peak at m/e 369 corresponded to the cholesterol moiety, while peaks at m/e 233 and 201 indicated the presence of a permethylated glucopyranuronosyl residue. []

- NMR spectroscopy: High-resolution NMR spectroscopy confirmed the presence of a beta-linked glucopyranuronosyl residue attached to cholesterol. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)